Ethyl 4-oxo-4H-chromene-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate derivatives can involve different pathways, including condensation reactions and Knoevenagel pathways. A study by Sairam et al. (2015) detailed a highly efficient and simple protocol for the preparation of ethyl 2-oxo-2H-chromene-3-carboxylates via the condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate, showcasing a Knoevenagel pathway followed by selective addition leading to the formation of coumarin derivatives (Sairam, Saidachary, & Raju, 2015).
Molecular Structure Analysis
Gomes et al. (2019) investigated the crystal structures and molecular conformations of ethyl 2-oxo-2H-chromene-3-carboxylates through crystallographic and computational studies. They found distinct conformations (s-cis and s-trans) among the derivatives and highlighted the rotational freedom of the carboxylate group due to the absence of classical intramolecular hydrogen bonds, which contrasts with structures stabilized by such bonds (Gomes et al., 2019).
Chemical Reactions and Properties
Ethyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including three-component spiro heterocyclization and reactions with malononitrile to produce substituted derivatives. Dmitriev et al. (2015) highlighted the synthesis of ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates through such reactions, underscoring the compound's reactivity and potential for generating diverse derivatives (Dmitriev, Silaichev, & Maslivets, 2015).
Physical Properties Analysis
The physical properties, such as crystal structures and Hirshfeld surface analysis, offer insights into the compound's stability and molecular interactions. Gomes et al. (2019) detailed these aspects, showing how different substituents affect the compound's crystalline structure and molecular conformations, which can influence its reactivity and physical characteristics (Gomes et al., 2019).
Chemical Properties Analysis
The chemical properties of Ethyl 4-oxo-4H-chromene-2-carboxylate, such as reactivity towards various reagents and conditions, are crucial for its synthesis and applications. The studies by Sairam et al. (2015) and Dmitriev et al. (2015) show the compound's versatility in undergoing condensation and spiro heterocyclization reactions, leading to a variety of derivatives with potentially distinct properties and activities (Sairam, Saidachary, & Raju, 2015); (Dmitriev, Silaichev, & Maslivets, 2015).
Scientific Research Applications
Synthesis of Medicinally Promising Derivatives : Boominathan et al. (2011) demonstrated the one-pot synthesis of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives. These derivatives show promise in medicinal applications due to their complex functionalization and potential biological activity Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011.
Structural and Conformational Studies : Ciolkowski et al. (2009) investigated the structural and conformational aspects of chromane derivatives, including 2-phenyl-4-oxo-4H-chromene-3-carboxylic acid ethyl ester. Such studies are crucial for understanding the physical and chemical properties of these compounds Ciolkowski, Małecka, Modranka, & Budzisz, 2009.
Investigation of Decomposition Mechanisms : Chohan et al. (1971) explored the decomposition mechanisms of ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate, contributing to a better understanding of the stability and reactivity of such compounds Chohan, Fitton, Hatton, & Suschitzky, 1971.
Cancer Therapy and Drug Resistance : Das et al. (2009) reported the synthesis of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its analogues. These compounds show promise in mitigating drug resistance in cancer cells, indicating their potential as anticancer agents Das, Doshi, Tian, Addo, Srinivasan, Hermanson, & Xing, 2009.
Crystal Structure and Molecular Analysis : Gomes et al. (2019) conducted a study on the crystal structures, Hirshfeld surface analysis, and computational study of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives. Such studies are significant for the development of new materials and pharmaceuticals Gomes, Low, van Mourik, da Silveira Pinto, de Souza, & Wardell, 2019.
Anticorrosive Properties : Shcherbakov et al. (2014) investigated the synthesis and anticorrosive properties of alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates. These compounds demonstrated efficient inhibition of hydrochloric acid corrosion of mild steel at low concentrations, suggesting their potential as anticorrosive agents Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014.
Antibacterial Activity : Hassan (2014) explored the antibacterial activity of new ethyl 2-oxo-2H-chromene-3-carboxylate complexes against bacteria isolated from wound infections. This research highlights the potential use of these compounds in treating infections Hassan, 2014.
Safety And Hazards
properties
IUPAC Name |
ethyl 4-oxochromene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVFJZNWXDFXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163687 | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4H-chromene-2-carboxylate | |
CAS RN |
14736-31-3 | |
Record name | Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14736-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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